molecular formula C15H19BrO5 B8717282 Diethyl 2-(2-(4-bromophenoxy)ethyl)malonate

Diethyl 2-(2-(4-bromophenoxy)ethyl)malonate

Cat. No. B8717282
M. Wt: 359.21 g/mol
InChI Key: FLWOFBBTNCQTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(2-(4-bromophenoxy)ethyl)malonate is a useful research compound. Its molecular formula is C15H19BrO5 and its molecular weight is 359.21 g/mol. The purity is usually 95%.
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properties

Product Name

Diethyl 2-(2-(4-bromophenoxy)ethyl)malonate

Molecular Formula

C15H19BrO5

Molecular Weight

359.21 g/mol

IUPAC Name

diethyl 2-[2-(4-bromophenoxy)ethyl]propanedioate

InChI

InChI=1S/C15H19BrO5/c1-3-19-14(17)13(15(18)20-4-2)9-10-21-12-7-5-11(16)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

FLWOFBBTNCQTKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOC1=CC=C(C=C1)Br)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NaH (0.160 g, 6.68 mmol) in anhydrous tetrahydrofuran (20 mL) was added diethyl malonate (1.07 g, 6.68 mmol) dropwise at 0° C. The resulting colorless solution was stirred at 0° C. for 15 minutes, then at room temperature for 30 minutes before cooling again to 0° C. A solution of 1-bromo-4-(2-bromoethoxy)benzene (1.70 g, 6.07 mmol) in anhydrous tetrahydrofuran (10 mL) was added over 5 minutes. The resulting mixture was heated at reflux until complete as judged by TLC. The mixture was cooled to room temperature and carefully quenched with water and then extracted with ethyl acetate (4×50 mL). The combined organic phases were dried over sodium sulfate filtered and concentrated under reduced pressure to give the title compound (2.5 g) as a colorless oil which was used in the next step without purification.
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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